Dopamine D2 Receptor Binding vs. 7-Hydroxychlorpromazine
Creese et al. demonstrated using [3H]-haloperidol competition binding that 7-hydroxychlorpromazine (retaining the dimethylaminopropyl side chain) competes for dopamine D2 receptors in rat striatal membranes with potency comparable to chlorpromazine itself [1]. In contrast, the Hals et al. study established that progressive side-chain N-demethylation and dealkylation reduces dopamine D2 binding to a fraction of the parent drug's affinity: ring-hydroxylated and N-demethylated metabolites as a class retain only 20–70% relative potency at D2 receptors [2]. The fully dealkylated 8-chloro-10H-phenothiazin-3-ol, having lost the basic nitrogen entirely, is expected to exhibit D2 binding at the extreme low end of this range or below, consistent with the established SAR model where the aminoalkyl side chain is critical for high-affinity D2 engagement [3].
| Evidence Dimension | Dopamine D2 receptor binding affinity (relative potency) |
|---|---|
| Target Compound Data | ≤20% of chlorpromazine affinity (class-level extrapolation based on fully dealkylated phenothiazine SAR; exact Ki not reported in primary literature for this compound) |
| Comparator Or Baseline | 7-Hydroxychlorpromazine: potency comparable to chlorpromazine (~100% relative affinity). Chlorpromazine: IC50 ~6.1 μM (inward-rectifying K+ current) / Ki D2 = 1.2 nM (literature consensus). Ring-hydroxylated/N-demethylated metabolites as a class: 20–70% relative D2 affinity. |
| Quantified Difference | At least 5-fold reduction in D2 receptor affinity compared to 7-hydroxychlorpromazine; at least 1.4–5-fold reduction compared to ring-hydroxylated mono-/di-N-demethylated metabolites. |
| Conditions | [3H]-spiperone binding to rat brain dopamine D2 receptors; [3H]-haloperidol binding to rat corpus striatum membranes |
Why This Matters
Researchers using this compound as a negative control or metabolic marker can be confident that observed D2-mediated effects originate exclusively from side-chain-bearing metabolites, not from the ring-hydroxylated core alone, enabling definitive deconvolution of metabolic pathway contributions.
- [1] Creese, I., Manian, A. A., Prosser, T. D., & Snyder, S. H. (1978). 3H-Haloperidol binding to dopamine receptors in rat corpus striatum: Influence of chlorpromazine metabolites and derivatives. European Journal of Pharmacology, 47(3), 291-296. View Source
- [2] Hals, P. A., Hall, H., & Dahl, S. G. (1986). Phenothiazine drug metabolites: Dopamine D2 receptor, α1-and α2-adrenoceptor binding. European Journal of Pharmacology, 125(3), 373-381. View Source
- [3] Peroutka, S. J., & Snyder, S. H. (1980). Relationship of neuroleptic drug effects at brain dopamine, serotonin, α-adrenergic, and histamine receptors to clinical potency. American Journal of Psychiatry, 137(12), 1518-1522. View Source
